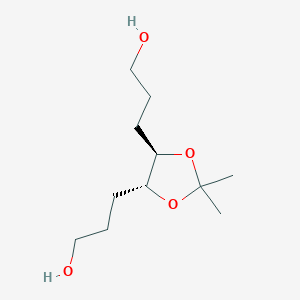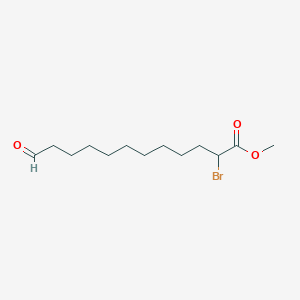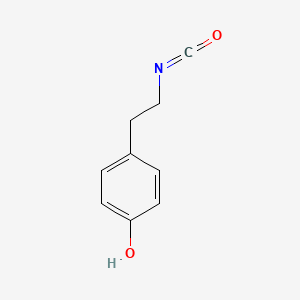![molecular formula C19H20O4 B14273430 2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]- CAS No. 137174-68-6](/img/structure/B14273430.png)
2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]- is an organic compound that belongs to the furanone family. Furanones are known for their diverse biological activities and are often studied for their potential applications in various fields, including pharmaceuticals and materials science. This particular compound features a furanone ring substituted with a cyclohexylidene group and a phenyl group bearing an oxopropoxy substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted phenylacetic acid derivative, the compound can be synthesized via a series of steps including esterification, cyclization, and subsequent functional group modifications.
Esterification: The phenylacetic acid derivative is esterified using an alcohol (e.g., propanol) in the presence of an acid catalyst such as sulfuric acid.
Cyclization: The esterified product undergoes cyclization under acidic conditions to form the furanone ring.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for esterification and cyclization steps, ensuring higher yields and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxopropoxy group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]- involves its interaction with various molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s structure allows it to bind to specific enzymes or receptors, disrupting normal cellular functions.
相似化合物的比较
Similar Compounds
2(3H)-Furanone, 3-cyclohexylidene-5-phenyl-: Lacks the oxopropoxy group, resulting in different chemical reactivity and biological activity.
2(3H)-Furanone, 3-cyclohexylidene-5-[4-(hydroxy)phenyl]-: Contains a hydroxyl group instead of an oxopropoxy group, affecting its solubility and reactivity.
Uniqueness
2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]- is unique due to the presence of the oxopropoxy group, which imparts distinct chemical and biological properties. This functional group can participate in various reactions, making the compound versatile for different applications.
属性
CAS 编号 |
137174-68-6 |
|---|---|
分子式 |
C19H20O4 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
[4-(4-cyclohexylidene-5-oxofuran-2-yl)phenyl] propanoate |
InChI |
InChI=1S/C19H20O4/c1-2-18(20)22-15-10-8-14(9-11-15)17-12-16(19(21)23-17)13-6-4-3-5-7-13/h8-12H,2-7H2,1H3 |
InChI 键 |
QSBOCPKQXPSXGE-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OC1=CC=C(C=C1)C2=CC(=C3CCCCC3)C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Benzamide, N-phenyl-2-[(phenylmethyl)seleninyl]-](/img/structure/B14273398.png)


![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethylhexan-1-aminium chloride](/img/structure/B14273417.png)



![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene]](/img/structure/B14273441.png)
